VLX1570

概要

説明

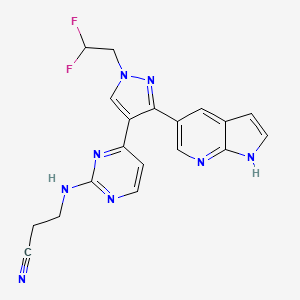

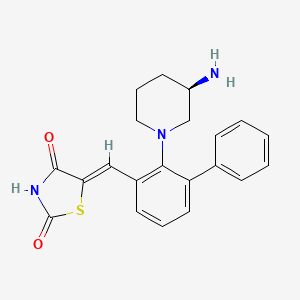

VLX1570 is a small molecule inhibitor of deubiquitinases, specifically targeting ubiquitin-specific protease-14 (USP14) and ubiquitin-C-terminal hydrolase-5 (UCHL5). It has shown promising results in preclinical studies for the treatment of multiple myeloma and other cancers by inducing apoptosis in cancer cells .

科学的研究の応用

VLX1570 has a wide range of scientific research applications:

Chemistry: Used as a tool to study the ubiquitin-proteasome system and its role in protein degradation.

Biology: Investigated for its effects on cellular processes such as cell cycle progression, DNA repair, and apoptosis.

Medicine: Primarily researched for its potential in treating multiple myeloma and other cancers by inducing apoptosis in cancer cells

作用機序

Target of Action

VLX1570 is a small molecule inhibitor that primarily targets the deubiquitinases (DUBs) that remove sterically bulky ubiquitin chains from proteins during processing in the 19S regulatory subunit of the proteasome . It shows selectivity for ubiquitin-specific protease-14 (USP14) with comparatively weaker inhibitory activity towards UCHL5 (ubiquitin-C-terminal hydrolase-5) .

Mode of Action

this compound binds to and inhibits the activity of USP14, thereby expediting the accumulation of ubiquitin conjugates . This inhibition of DUB activity disrupts the normal functioning of the proteasome, leading to an accumulation of proteins that are marked for degradation but cannot be processed .

Biochemical Pathways

this compound affects multiple biochemical pathways. It induces endoplasmic reticulum (ER) stress and blocks the Akt pathway in lung cancer cell lines . The compound’s action on these pathways leads to a disruption in cell cycle progression, DNA repair, metabolism, and cell survival .

Pharmacokinetics

In a phase 1 study, patients were treated with escalating doses of this compound ranging from 0.05 to 1.2 mg/kg as a brief intravenous (IV) infusion . Due to its poor aqueous solubility, this compound was formulated in polyethylene glycol, polyoxyethylated castor oil, and polysorbate 80 and administered as a brief IV infusion via a central venous catheter .

Result of Action

this compound has been shown to significantly inhibit the proliferation of lung cancer cells and induce apoptosis . It also induces a G2/M cell cycle arrest by downregulating CDK1 and CyclinB1 . Moreover, this compound significantly promotes the mitochondrial-associated apoptosis .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, interfering with ER stress by exposure to 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid sodium (TUDCA) can fortify the cytotoxicity of this compound in human lung cancer cells . .

生化学分析

Biochemical Properties

VLX1570 binds to and inhibits the activity of ubiquitin-specific protease-14 (USP14) in vitro, with comparatively weaker inhibitory activity towards UCHL5 (ubiquitin-C-terminal hydrolase-5) . It results in the accumulation of proteasome-bound high molecular weight polyubiquitin conjugates .

Cellular Effects

This compound has shown to inhibit the proliferation and increase apoptosis in human lung cancer cells . It also induced a G2/M cell cycle arrest by downregulating CDK1 and CyclinB1 . In multiple myeloma cells, this compound induced the accumulation of ubiquitin complexes, induction of ER stress, and the loss of cell viability in a dose-dependent manner .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of USP14 activity . It binds to USP14 and UCHL5, leading to a time-dependent decrease in labeled USP14 and UCHL5 after treatment .

Temporal Effects in Laboratory Settings

Anti-myeloma effects of this compound were noted at doses at or above 0.6 mg/kg . Two patients treated at the 1.2 mg/kg dose level experienced severe, abrupt, and progressive respiratory insufficiency .

Dosage Effects in Animal Models

In a zebrafish PDX model of acute myeloid leukemia (AML), this compound showed significant antigrowth activity in vivo . Fourteen patients were treated with escalating doses of this compound ranging from 0.05 to 1.2 mg/kg .

Metabolic Pathways

It is known that this compound is a competitive inhibitor of proteasome deubiquitinases (DUBs) .

Transport and Distribution

It is known that this compound was administered as a brief intravenous (IV) infusion via a central venous catheter .

Subcellular Localization

It is known that this compound binds to and inhibits the activity of ubiquitin-specific protease-14 (USP14) in vitro .

準備方法

The synthesis of VLX1570 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The compound is formulated in polyethylene glycol, polyoxyethylated castor oil, and polysorbate 80 due to its poor aqueous solubility . Industrial production methods are not extensively detailed in the available literature, but the compound is typically prepared in a laboratory setting for research purposes .

化学反応の分析

VLX1570 undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are crucial for modifying the compound’s functional groups to enhance its activity.

Substitution Reactions: Common reagents used in these reactions include halogens and other nucleophiles.

類似化合物との比較

VLX1570 is structurally related to b-AP15, another deubiquitinase inhibitor. this compound shows higher potency and improved permeability compared to b-AP15. Other similar compounds include:

b-AP15: Similar mechanism of action but lower potency.

USP14 Inhibitors: Target the same deubiquitinase but may have different chemical structures and potencies.

UCHL5 Inhibitors: Target UCHL5 specifically, with varying degrees of effectiveness.

This compound stands out due to its unique mechanism of action, higher potency, and improved permeability, making it a promising candidate for further research and development .

特性

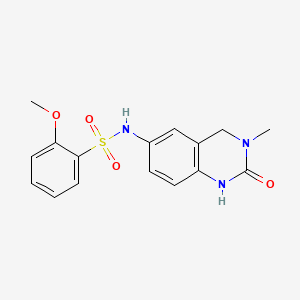

IUPAC Name |

(3Z,5Z)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F2N3O6/c1-2-22(29)26-8-7-16(9-14-3-5-18(24)20(11-14)27(31)32)23(30)17(13-26)10-15-4-6-19(25)21(12-15)28(33)34/h2-6,9-12H,1,7-8,13H2/b16-9-,17-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKXBVLYWLLALY-CQRYCMKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(=CC2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)C(=CC3=CC(=C(C=C3)F)[N+](=O)[O-])C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N1CC/C(=C/C2=CC(=C(C=C2)F)[N+](=O)[O-])/C(=O)/C(=C\C3=CC(=C(C=C3)F)[N+](=O)[O-])/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F2N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

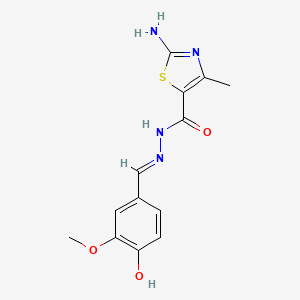

![N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide](/img/structure/B612192.png)

![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride](/img/structure/B612201.png)

![5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B612207.png)